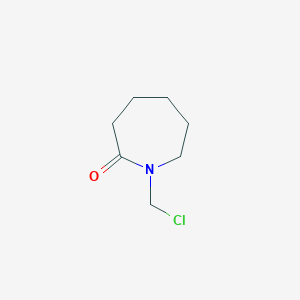
2H-Azepin-2-one, 1-(chloromethyl)hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- is a cyclic amide with a chloromethyl substituent. This compound belongs to the class of lactams, which are cyclic amides derived from amino acids. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-(chloromethyl)hexahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of ε-caprolactam with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality control of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce oxides or hydroxylated products.
Aplicaciones Científicas De Investigación
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Azepin-2-one, 1-(chloromethyl)hexahydro- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This can result in changes in cellular functions and pathways, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-ε-caprolactam
- Hexahydro-1-methyl-2H-azepin-2-one
- N-Methylcaprolactam
Uniqueness
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This differentiates it from other similar compounds, which may lack this functional group and, consequently, have different chemical properties and applications.
Propiedades
Número CAS |
57753-82-9 |
|---|---|
Fórmula molecular |
C7H12ClNO |
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
1-(chloromethyl)azepan-2-one |
InChI |
InChI=1S/C7H12ClNO/c8-6-9-5-3-1-2-4-7(9)10/h1-6H2 |
Clave InChI |
AYEOFPZPAQRMNT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















